![molecular formula C17H12FN5O2 B2377668 N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040712-63-7](/img/structure/B2377668.png)

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

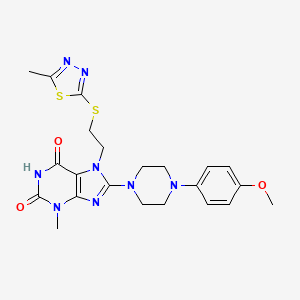

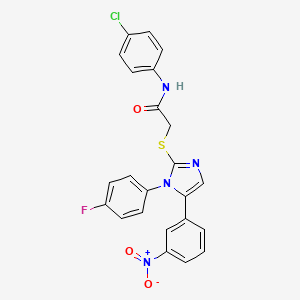

N-Benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (BFTC) is a synthetic compound that belongs to the class of quinazoline derivatives. It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

Synthesis Analysis

The synthesis of BFTC and similar compounds often involves a [3 + 2] cyclization reaction . This process is typically facilitated by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . The synthesis of these compounds can also involve tandem Ugi-Huisgen reactions .

Molecular Structure Analysis

BFTC is a part of the 1,2,3-triazolo[1,5-a]quinoxalines class of compounds . These compounds often have structural changes such as the introduction of fluorine and trifluoromethyl in the seventh position, amino substituents in the fourth position, benzyl group in the fifth position, and aroyl substituents in the third position .

Chemical Reactions Analysis

The chemical reactions involving BFTC and similar compounds often involve binding assays toward the benzodiazepine and A(1) and A(2A) adenosine receptors . Only the 7-fluorosubstituted compounds and the N-benzyl derivative have shown a good affinity toward the benzodiazepine receptors .

Physical And Chemical Properties Analysis

BFTC, like other triazole compounds, is a nitrogenous heterocyclic moiety . It has a molecular formula of C17H12FN5O2, an average mass of 337.308 Da, and a monoisotopic mass of 337.097504 Da .

科学的研究の応用

Anticancer Activity

Triazole and quinazoline derivatives have shown promising results in anticancer research. They can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Antimicrobial Activity

These compounds have been introduced as antimicrobial agents due to their ability to form N–C–S linkages in their skeleton . They have been used in the design of new entities by substituting different pharmacophores in one structure, leading to compounds with increased antimicrobial activity .

Antifungal Activity

Triazole is a common component in many antifungal drugs, such as fluconazole and voriconazole . The presence of the triazole group in these compounds contributes to their antifungal properties.

Anti-inflammatory Activity

Triazole and quinazoline derivatives have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Compounds containing the indole nucleus, which is structurally similar to triazole and quinazoline, have shown antiviral activity against a broad range of RNA and DNA viruses .

Antidiabetic Activity

Quinazoline derivatives have shown potential as antidiabetic agents . This suggests that “N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and “N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide” could also have potential antidiabetic properties.

Antioxidant Activity

Triazole derivatives have demonstrated antioxidant activity . This suggests that these compounds could be used in the development of new antioxidant drugs.

Antihypertensive Activity

Quinazoline derivatives have shown potential as antihypertensive agents . This suggests that “N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and “N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide” could also have potential antihypertensive properties.

作用機序

The mechanism of action of BFTC and similar compounds often involves binding to various biological receptors. Triazole compounds, which are part of BFTC’s structure, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

将来の方向性

Quinazoline and quinazolinone derivatives, which include BFTC, have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOXUBHKJAQBMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide](/img/no-structure.png)

![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)

![6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2377608.png)